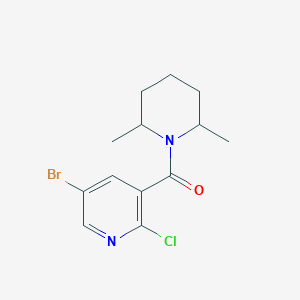
5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a piperidine carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine typically involves multi-step organic reactionsFor instance, the compound can be synthesized through a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura reaction.
Anhydrous Potassium Fluoride: Utilized in halogen-exchange reactions.
N,N-Dimethylformamide (DMF): A common solvent for various organic reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
作用機序
The mechanism by which 5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: A simpler analog with similar halogen substitutions.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative used in similar applications.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: A compound with additional aromatic substitutions.
Uniqueness
5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine is unique due to the presence of the piperidine carbonyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
特性
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O/c1-8-4-3-5-9(2)17(8)13(18)11-6-10(14)7-16-12(11)15/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUYCJUUXPQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(N=CC(=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid](/img/structure/B2617674.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2617677.png)
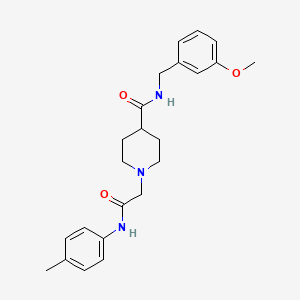
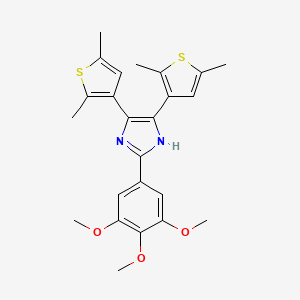
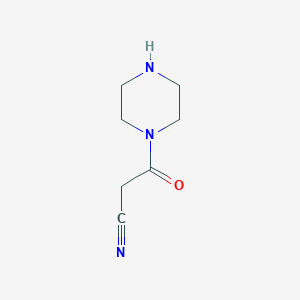
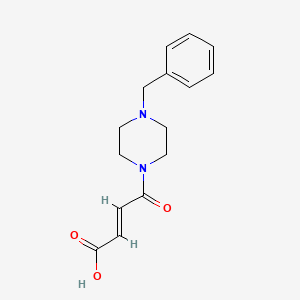
![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2617686.png)
![5-[2-(4-Prop-2-ynylpiperazin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B2617687.png)
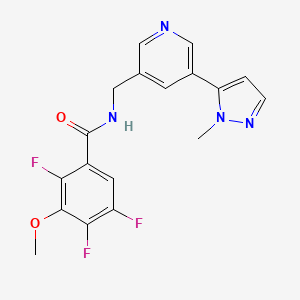
![3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2617689.png)
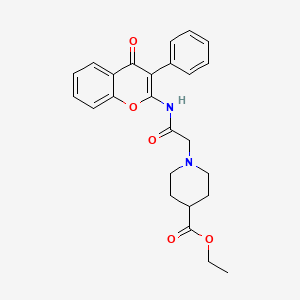
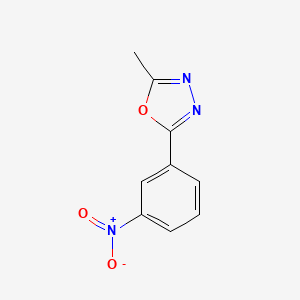
![N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2617696.png)
